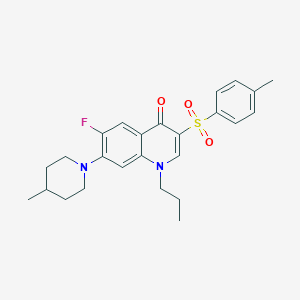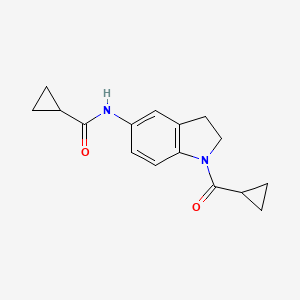
N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide typically involves the cyclization of indole derivatives. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H₃PO₂) as a reducing agent, and triethylamine (Et₃N) under reflux conditions in 1-propanol . This reaction consistently yields the desired indole derivative in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the indole ring.
科学研究应用
N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
作用机制
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression and is a target for cancer therapy . The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting its biological effects.
相似化合物的比较
N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its dual cyclopropane moieties, which confer distinct chemical and biological properties compared to other indole derivatives .
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15(10-1-2-10)17-13-5-6-14-12(9-13)7-8-18(14)16(20)11-3-4-11/h5-6,9-11H,1-4,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUIBQDXNWLXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
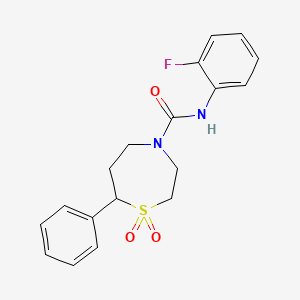
![(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methoxybenzoate](/img/structure/B3017836.png)
![5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3017837.png)
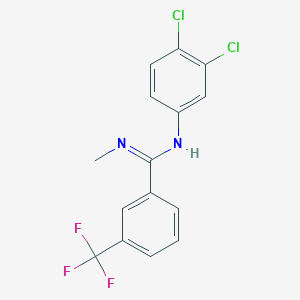
![2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B3017839.png)
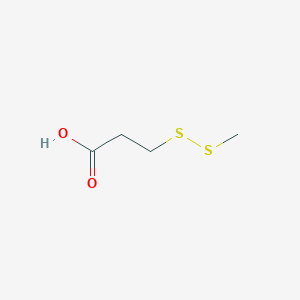
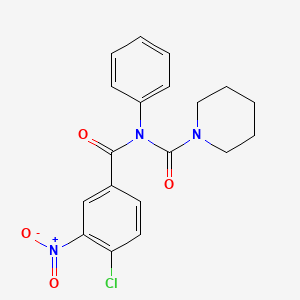
![5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B3017842.png)
![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid](/img/structure/B3017849.png)
![1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3017850.png)
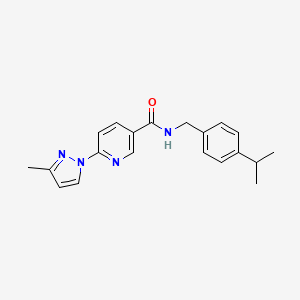
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene](/img/structure/B3017853.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3017856.png)
